molecular formula C8H10BBrO3 B6302296 (3-Bromo-5-(methoxymethyl)phenyl)boronic acid CAS No. 2225179-17-7

(3-Bromo-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B6302296
CAS No.: 2225179-17-7
M. Wt: 244.88 g/mol
InChI Key: CPCQEGZYNVOYOG-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds are organic derivatives of boron that have become central to many chemical transformations. wikipedia.org Their impact is most notably demonstrated by their role in palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry.

Historical Development of Boronic Acid Chemistry

The history of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. mdpi.com However, the field remained relatively niche for nearly a century. The landscape began to change dramatically with the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration, which provided a convenient route to organoboranes and earned him the Nobel Prize in Chemistry in 1979. thieme.de This was followed by the landmark development of the Suzuki-Miyaura coupling reaction in 1979, which utilizes boronic acids as coupling partners to form new carbon-carbon bonds. nih.gov This reaction's reliability and functional group tolerance have made it one of the most important transformations in modern chemistry. nih.govacs.org

Role as Versatile Building Blocks and Reagents

Organoboron compounds, especially boronic acids and their esters, are highly valued as versatile building blocks in synthesis. mdpi.com Their utility stems from a combination of favorable characteristics:

Stability: They are generally stable to air and moisture, making them easy to handle and store compared to many other organometallic reagents. mdpi.com

Low Toxicity: Boronic acids and their byproducts (typically boric acid) exhibit low toxicity, which is advantageous for both laboratory-scale synthesis and industrial applications. mdpi.com

Functional Group Tolerance: Reactions involving boronic acids, such as the Suzuki-Miyaura coupling, are compatible with a wide array of functional groups, allowing for their use in the late-stage functionalization of complex molecules. nih.govlibretexts.org

Predictable Reactivity: Their role in transmetalation, a key step in cross-coupling cycles, is well-understood and predictable, enabling the strategic design of synthetic routes. libretexts.org

These attributes have cemented the role of boronic acids in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Importance of Substituted Arylboronic Acids in Advanced Chemical Synthesis

The true power of arylboronic acids is realized when the aromatic ring is functionalized with other reactive groups. These substituents can serve as handles for subsequent transformations or modulate the electronic and steric properties of the molecule.

Strategic Utility of Halogenated Arylboronic Acids (e.g., Brominated Derivatives)

The presence of a halogen, such as bromine, on an arylboronic acid creates a bifunctional reagent with two distinct reactive sites. The boronic acid moiety can participate in one type of coupling (e.g., Suzuki-Miyaura), while the carbon-bromine bond can be used in another. This "orthogonal" reactivity is highly valuable for building complex molecules through sequential, site-selective cross-coupling reactions. nih.gov Aryl bromides are common substrates in a vast number of palladium-catalyzed reactions, including Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings, providing numerous pathways for further molecular elaboration. acs.orgresearchgate.net This makes brominated arylboronic acids key intermediates for constructing biaryls, styrenes, and other conjugated systems. libretexts.orgresearchgate.net

Influence and Manipulability of Ether Linkages (e.g., Methoxymethyl Group) in Aryl Systems

Ether linkages, and specifically the methoxymethyl (MOM) group, are frequently employed in multi-step synthesis. The MOM group is a common protecting group for alcohols and phenols due to its stability under a wide range of conditions, including exposure to bases, nucleophiles, and various oxidizing and reducing agents. adichemistry.comchemistrytalk.org It is, however, readily cleaved under acidic conditions, allowing for the selective deprotection of the hydroxyl group when needed. adichemistry.comwikipedia.org In a molecule like (3-Bromo-5-(methoxymethyl)phenyl)boronic acid, the MOM ether protects a latent phenol (B47542). This allows the boronic acid and the bromine atom to be reacted first, with the option to unmask the phenol at a later stage for further functionalization, such as etherification or esterification.

Specific Focus on this compound as a Research Target

This compound is a prime example of a modern synthetic building block, integrating three key functional elements onto a single aromatic scaffold. Its structure offers a clear strategic plan for synthetic chemists:

The Boronic Acid: Provides a reliable handle for a primary carbon-carbon bond formation, typically via Suzuki-Miyaura coupling, to construct a core biaryl structure.

The Bromo Group: Serves as a secondary reaction site for a subsequent cross-coupling reaction, allowing for the introduction of a different aryl, alkyl, or vinyl group.

The Methoxymethyl (MOM) Ether: Acts as a stable protecting group for a hydroxyl functionality, which can be revealed later in the synthesis to introduce yet another point of diversity.

This trifecta of functionality allows for a controlled, stepwise assembly of complex, highly substituted aromatic compounds from a single, readily available starting material. This makes the compound a valuable target for researchers engaged in the synthesis of novel pharmaceutical agents, functional materials, and other complex organic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2225179-17-7
Molecular Formula C₈H₁₀BBrO₃
Molecular Weight 244.88 g/mol
Appearance Solid (Typical)
Storage Conditions -20°C (Recommended) forcbio.com

Table 2: Structural Identifiers for this compound

Identifier Type Identifier
IUPAC Name This compound
InChI InChI=1S/C8H10BBrO3/c1-12-5-6-2-7(9)4-8(10(11)13)3-6/h2-4,11,13H,5H2,1H3
SMILES COCc1cc(B(O)O)cc(Br)c1

Rationale for Investigating Multi-functionalized Arylboronic Acids

The investigation into multi-functionalized arylboronic acids like this compound is driven by the need for efficient and versatile building blocks in organic synthesis. The presence of multiple reactive sites on a single molecule offers several advantages:

Orthogonal Reactivity: The different functional groups (bromo, methoxymethyl, and boronic acid) can be reacted selectively under different conditions. For instance, the boronic acid group can participate in a Suzuki-Miyaura coupling, while the bromo group can be used in other cross-coupling reactions like the Heck, Sonogashira, or Buchwald-Hartwig reactions. This orthogonality allows for the construction of complex molecular architectures in a controlled manner.

Molecular Diversity: By having multiple points of modification, a single starting material can be used to generate a wide array of different products. This is particularly valuable in drug discovery and materials science, where the synthesis of libraries of related compounds is often necessary to screen for desired properties.

Step Economy: Using a multi-functionalized building block can reduce the number of steps required to synthesize a target molecule, leading to more efficient and cost-effective synthetic routes.

The methoxymethyl group in this compound can also play a role in modifying the electronic properties of the aromatic ring, which can influence the reactivity of the other functional groups. Furthermore, it can serve as a handle for further functionalization or as a protecting group that can be removed at a later stage of the synthesis.

Scope of Academic Research in Synthetic and Mechanistic Aspects

Academic research on this compound and similar multi-functionalized arylboronic acids focuses on several key areas:

Development of Novel Synthetic Methodologies: Researchers are constantly seeking new and improved methods for the synthesis of these complex building blocks. This includes exploring new catalysts, reaction conditions, and starting materials to improve yields, reduce costs, and enhance the sustainability of the synthetic processes.

Application in the Synthesis of Biologically Active Molecules: A significant portion of the research is dedicated to utilizing these compounds in the synthesis of molecules with potential pharmaceutical applications. The ability to introduce diverse functionalities allows for the creation of novel scaffolds for drug candidates.

Mechanistic Studies of Cross-Coupling Reactions: Understanding the detailed mechanism of reactions involving multi-functionalized arylboronic acids is crucial for optimizing reaction conditions and predicting outcomes. Researchers use a combination of experimental techniques and computational modeling to investigate the kinetics, thermodynamics, and stereochemistry of these reactions. This includes studying the influence of different ligands, bases, and solvents on the catalytic cycle of the Suzuki-Miyaura and other cross-coupling reactions.

Exploration of New Reaction Pathways: Beyond traditional cross-coupling reactions, academics are exploring novel transformations of multi-functionalized arylboronic acids. This can lead to the discovery of new chemical reactions and the development of innovative synthetic strategies.

The study of compounds like this compound is at the forefront of modern organic chemistry, pushing the boundaries of what is possible in the construction of complex organic molecules. The insights gained from this research have a direct impact on the development of new medicines, materials, and technologies.

Properties

IUPAC Name

[3-bromo-5-(methoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCQEGZYNVOYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)COC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Methoxymethyl Phenyl Boronic Acid and Analogs

Traditional Organometallic Approaches

Classical organometallic chemistry provides robust and widely practiced methods for the synthesis of arylboronic acids. These approaches typically involve the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile.

Halogen-Lithium Exchange and Borylation with Borate (B1201080) Esters

The halogen-lithium exchange reaction is a powerful and frequently employed method for the preparation of aryllithium species, which can be subsequently borylated to afford the desired arylboronic acids. chemicalbook.comharvard.edu This method is particularly effective for bromine- and iodine-substituted arenes.

The synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acid via this route would commence with the dissolution of 1-bromo-3-(methoxymethyl)benzene (B74418) in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. The solution is then cooled to a low temperature, typically -78 °C, to mitigate side reactions. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise to effect the halogen-lithium exchange, generating the corresponding aryllithium intermediate. This highly reactive species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. chemicalbook.com The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.

A representative procedure, based on the synthesis of a similar compound, 3-methoxyphenylboronic acid, involves cooling a THF solution of the aryl bromide to below -60°C, followed by the slow addition of n-BuLi. chemicalbook.com After a period of stirring, the borate ester is added while maintaining the low temperature. The reaction is then gradually warmed to room temperature and hydrolyzed with aqueous acid.

Table 1: Representative Reaction Parameters for Halogen-Lithium Exchange and Borylation

ParameterCondition
Starting Material1-Bromo-3-(methoxymethyl)benzene
Reagentn-Butyllithium
Boron SourceTriisopropyl borate
SolventTetrahydrofuran (THF)
Temperature-78 °C
Work-upAcidic Hydrolysis

Grignard Reagent Formation and Subsequent Borylation

An alternative and equally fundamental approach involves the formation of a Grignard reagent. This method is often favored for its milder reaction conditions compared to lithiation and its tolerance of a broader range of functional groups.

The synthesis begins with the reaction of 1-bromo-3-(methoxymethyl)benzene with magnesium metal in an ethereal solvent like THF or diethyl ether to form the corresponding Grignard reagent, (3-(methoxymethyl)phenyl)magnesium bromide. google.comorgsyn.org The reaction is typically initiated with a small amount of an activator, such as iodine or 1,2-dibromoethane. Once the Grignard reagent is formed, it is reacted with a trialkyl borate at low temperature, similar to the lithiation route. google.com Subsequent acidic work-up liberates the boronic acid. A general and convenient protocol for this transformation involves the preparation of the Grignard reagent followed by borylation at 0 °C, often leading to excellent yields. researchgate.net

Table 2: Typical Conditions for Grignard Formation and Borylation

ParameterCondition
Starting Material1-Bromo-3-(methoxymethyl)benzene
ReagentMagnesium turnings
Boron SourceTrimethyl borate
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature
Work-upAcidic Hydrolysis

Optimization of Reaction Parameters for Functional Group Tolerance

A critical aspect of both the halogen-lithium exchange and Grignard methodologies is the optimization of reaction parameters to ensure compatibility with various functional groups. The methoxymethyl ether in the target compound is generally stable under these conditions. However, the presence of more sensitive functional groups in analogs would necessitate careful control of temperature, reaction time, and the nature of the organometallic reagent and borate ester.

For instance, the high reactivity of organolithium reagents requires very low temperatures (-78 °C or lower) to prevent side reactions, such as attack on ester or cyano groups, should they be present on the aromatic ring. harvard.edu Grignard reagents are generally less reactive and can often be used at slightly higher temperatures, which can be advantageous. The choice of the borate ester can also influence the outcome; bulkier esters like triisopropyl borate can sometimes offer better selectivity and prevent the formation of over-borylated products. The addition of additives like lithium chloride (LiCl) can also be beneficial in Grignard reactions, aiding in the solubilization of the magnesium species and leading to more efficient reactions. researchgate.net

Transition-Metal-Catalyzed Borylation Strategies

In recent decades, transition-metal-catalyzed reactions have emerged as powerful alternatives to traditional organometallic methods, often offering milder reaction conditions, broader functional group tolerance, and higher selectivity.

Palladium-Catalyzed C-X Borylation (e.g., Miyaura-Masuda Borylation)

The palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent, commonly known as the Miyaura borylation, is a premier method for the synthesis of arylboronic esters. nih.gov This reaction is highly valued for its exceptional functional group tolerance, allowing for the borylation of substrates bearing sensitive groups like esters, ketones, and nitro groups.

In a typical Miyaura borylation, 1-bromo-3-(methoxymethyl)benzene would be reacted with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov Common catalysts include PdCl₂(dppf) or a combination of a palladium precursor like Pd(dba)₂ with a phosphine (B1218219) ligand. organic-chemistry.org A base, typically a weak one like potassium acetate (B1210297) (KOAc), is essential for the reaction to proceed. The reaction is usually carried out in an aprotic polar solvent like dioxane or DMSO at elevated temperatures. The product of this reaction is the corresponding pinacol (B44631) boronate ester, which can be isolated and purified or used directly in subsequent reactions like the Suzuki-Miyaura coupling. If the free boronic acid is desired, the pinacol ester can be hydrolyzed.

The Miyaura borylation exhibits a broad substrate scope with respect to brominated arenes. Aryl bromides bearing both electron-donating and electron-withdrawing groups generally undergo efficient borylation. organic-chemistry.org The methoxymethyl group at the meta position of the target compound is an electron-donating group, which is well-tolerated in this reaction.

The selectivity of the Miyaura borylation is excellent, with the borylation occurring exclusively at the carbon-bromine bond. This high chemoselectivity is a significant advantage over traditional organometallic methods, where side reactions can be a concern. The choice of ligand can be crucial in optimizing the reaction for specific substrates, particularly for sterically hindered or electronically challenging aryl bromides. For instance, bulky and electron-rich phosphine ligands have been shown to be highly effective in promoting the borylation of a wide range of aryl bromides. organic-chemistry.org

Table 3: General Conditions for Miyaura Borylation

ParameterCondition
Substrate1-Bromo-3-(methoxymethyl)benzene
Borylating AgentBis(pinacolato)diboron (B₂pin₂)
CatalystPdCl₂(dppf) or Pd(dba)₂/phosphine ligand
BasePotassium acetate (KOAc)
SolventDioxane or DMSO
Temperature80-100 °C
Ligand Effects on Borylation Efficiency

In palladium-catalyzed borylation reactions, such as the Miyaura borylation, the choice of ligand is critical for catalytic efficiency and substrate scope. organic-chemistry.org Ligands stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and influence the rate of transmetalation and reductive elimination. For the synthesis of arylboronic esters from aryl halides, phosphine ligands are commonly employed.

The efficiency of these ligands is often dictated by their steric and electronic properties. For instance, bulky and electron-rich monophosphine ligands have been shown to be highly effective. In one study, a highly ordered mesoporous polymer-supported diarylphosphine ligand was developed, which restricts the formation of bis-ligated catalysts, thereby favoring the desired mono-ligated active species. researchgate.net Another report highlighted the efficacy of a new biaryl monophosphorus ligand in combination with a specific palladium precursor for the borylation of sterically hindered aryl bromides, achieving high efficiency even at low catalyst loadings. semanticscholar.org The development of catalysts like Pd(OAc)₂/SPhos has enabled the borylation of less reactive aryl chlorides at lower temperatures. nih.gov

Table 1: Effect of Different Ligands on Palladium-Catalyzed Borylation

LigandPalladium PrecursorKey AdvantagesTypical SubstratesReference
SPhosPd(OAc)₂Effective for borylation of aryl chlorides at lower temperatures.Aryl chlorides nih.gov
Biaryl Monophosphorus LigandBedford Pd precursorHigh efficiency for sterically hindered substrates at low catalyst loadings.Sterically hindered aryl bromides semanticscholar.org
XPhos[(allyl)PdCl]₂Enables reaction at lower temperatures (35 °C) with low Pd loading.Aryl halides mdpi.com
Polymer-Supported Diarylphosphine-Favors formation of mono-ligated active species.Aryl chlorides researchgate.net

C-H Borylation Methodologies

Direct C-H borylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods that require pre-functionalized aryl halides. nih.gov This approach involves the conversion of an inert C-H bond into a C-B bond, catalyzed by transition metals, most notably iridium. nih.gov

A primary challenge in C-H functionalization is controlling regioselectivity, especially in substituted aromatic rings with multiple C-H bonds. youtube.com For a substrate like 1-bromo-3-(methoxymethyl)benzene, steric and electronic factors guide the borylation. Generally, iridium-catalyzed borylation is sterically driven, favoring reaction at the least hindered C-H bond. illinois.edu Therefore, borylation is often disfavored at positions ortho to existing substituents. illinois.edu

For meta-substituted derivatives, a mixture of products can be obtained. rsc.org However, directing groups can be employed to achieve high regioselectivity. mdpi.com Functional groups containing Lewis basic atoms can direct the catalyst to the ortho position through chelation. mdpi.com While the methoxymethyl group in the target compound is not a classical directing group, its electronic influence and steric bulk, combined with the bromo substituent, would influence the final regiochemical outcome. In the absence of strong directing effects, borylation typically occurs at the 5-position (meta to both substituents) due to it being the least sterically hindered position. More advanced strategies, such as the use of specific ligands or temporary silicon-directing groups, can override these inherent steric preferences to achieve borylation at other positions. illinois.edunih.gov

The most common catalysts for C-H borylation are based on iridium, often in combination with bipyridine-based ligands. youtube.com A typical catalytic system involves a precursor like [Ir(OMe)(COD)]₂ and a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). rsc.org The reaction is usually performed with a boron source like bis(pinacolato)diboron (B₂pin₂) in an inert hydrocarbon solvent. youtube.com

Recent advancements have focused on developing catalysts that offer unique selectivity. For example, while iridium catalysts generally provide products based on steric hindrance, cobalt-based PNP pincer catalysts have been shown to favor ortho-borylation in fluoroarenes. youtube.com The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, are crucial for achieving high yields and the desired regioselectivity. researchgate.net For instance, iridium-catalyzed reactions are often conducted at temperatures around 80-100 °C.

Emerging Metal-Catalyzed Borylations (e.g., Rhodium, Iridium, Copper)

While palladium and iridium dominate the field of catalytic borylation, other transition metals have shown significant promise, offering alternative reactivity and milder reaction conditions.

Rhodium: Rhodium-based catalysts have been used for direct C-H borylation, although they sometimes require harsher conditions compared to iridium systems. rsc.org More recently, rhodium catalysts have been effectively used in the decarbonylative borylation of aromatic thioesters, providing a two-step method to convert aromatic carboxylic acids into arylboronic esters under mild conditions (80 °C). nih.gov

Iridium: Iridium remains the workhorse for C-H borylation due to its high activity and predictable regioselectivity based on sterics. nih.govillinois.edu The catalytic cycle is understood to proceed through an Ir(III)/Ir(V) pathway. acs.org Ligand development continues to be a key area of research to control and switch regioselectivity, for example, achieving meta-selective borylation through careful ligand design. nih.govcore.ac.uk

Copper: Copper catalysis offers a cost-effective and efficient alternative for the borylation of aryl halides. nih.govresearchgate.net Copper(I) catalysts, often in the presence of a phosphine ligand and a base like KOt-Bu, can facilitate the borylation of a wide range of aryl iodides and bromides, including electron-rich and sterically hindered substrates, at room temperature. nih.govresearchgate.net The mechanism is thought to involve a σ-bond metathesis between a copper-boryl intermediate and the aryl halide. researchgate.net

Table 2: Comparison of Emerging Metal Catalysts for Borylation

Metal CatalystTypical SubstrateKey FeaturesReference
Rhodium (Rh)Aromatic Thioesters, Arenes (C-H)Enables decarbonylative borylation; can require harsh conditions for C-H borylation. rsc.orgnih.gov
Iridium (Ir)Arenes (C-H)High efficiency for C-H borylation; regioselectivity is sterically controlled. nih.govillinois.edu
Copper (Cu)Aryl HalidesCost-effective; operates under mild, room-temperature conditions. nih.govresearchgate.net

Advanced and Sustainable Synthetic Protocols

The development of more environmentally friendly and efficient synthetic methods is a major goal in modern chemistry. For arylboronic acids, this includes exploring novel activation methods like electrochemistry.

Electrochemical Synthesis of Arylboronic Acids

Electrochemical methods provide a sustainable alternative to traditional synthesis, often avoiding the need for stoichiometric chemical reductants or oxidants. researchgate.net The electrochemical synthesis of arylboronic acids can be achieved through the reductive coupling of an aromatic halide with a trialkyl borate. rsc.orgsciencemadness.org

This process is typically carried out in a single-compartment cell using a sacrificial anode, such as magnesium or aluminum, and an inert cathode. rsc.orgsciencemadness.org At the cathode, the aryl halide (e.g., 3-bromo-5-(methoxymethyl)bromobenzene) is reduced to generate a reactive aryl anion or radical intermediate. This intermediate then reacts with a trialkyl borate present in the solution. sciencemadness.org Subsequent hydrolysis yields the desired arylboronic acid with moderate to good yields. rsc.orgsciencemadness.org This one-step method operates under mild, room-temperature conditions and offers a simpler setup compared to preparing and handling sensitive organometallic reagents like Grignard or organolithium compounds. sciencemadness.org More recent developments have also explored the electrochemical borylation of carboxylic acids via redox-active esters, further expanding the scope of sustainable borylation techniques. nih.gov These electrochemical strategies represent a transition-metal-free approach to synthesizing organoboron compounds. researchgate.netresearchgate.net

Flow Chemistry Approaches for Boronic Acid Synthesis

Flow chemistry has emerged as a powerful technology for organic synthesis, offering enhanced safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.netnih.gov

The synthesis of arylboronic acids via a lithium-halogen exchange followed by borylation is a classic and versatile method. organic-chemistry.orgresearchgate.net However, this reaction is often hampered by the need for cryogenic temperatures (typically below -70 °C) to control the highly reactive and often unstable organolithium intermediates. researchgate.net Continuous flow chemistry provides an elegant solution to these challenges. researchgate.netnih.gov

In a typical flow setup, streams of the aryl halide (e.g., 1-bromo-3-(methoxymethyl)benzene) and an organolithium reagent (e.g., n-butyllithium) are continuously pumped into a microreactor or a cooled tubing coil. nih.govchemrxiv.org The precise temperature control and rapid mixing afforded by the high surface-area-to-volume ratio of the flow reactor allow the exothermic lithium-halogen exchange to be performed safely and efficiently at significantly higher temperatures than in batch processes. rsc.orgchemrxiv.org The residence time in this first reactor is precisely controlled to ensure complete formation of the aryllithium intermediate. chemrxiv.org This stream is then immediately merged with a stream of a borating agent (e.g., triisopropyl borate), and the resulting mixture passes through a second reactor to complete the borylation. nih.gov This sequence allows for the synthesis of boronic acids in seconds to minutes with remarkable throughput. nih.gov

SubstrateLithiation Temp. (Flow)Residence TimeProduct Yield (Flow)Ref
Aryl BromideRoom Temperature< 1 secondQuantitative rsc.org
Aryl Bromide-25 °C~10 secondsHigh chemrxiv.org
Various Aryl Bromides-50 °CN/AHigh nih.gov

This table highlights the milder conditions and high efficiencies achievable with continuous flow lithiation-borylation.

A key advantage of flow chemistry is its ability to safely generate and utilize highly reactive and unstable intermediates that are difficult to manage in traditional batch reactors. researchgate.netresearchgate.net Organolithium species, which are central to lithiation-borylation sequences, are prone to side reactions such as protonation by the solvent (e.g., THF) or reaction with byproducts like butyl bromide. chemrxiv.orgresearchgate.net

In batch processing, these side reactions are suppressed by using extremely low temperatures. chemrxiv.org In a flow system, the precise control over residence time and temperature, coupled with rapid mixing, allows these unstable intermediates to be generated and immediately consumed by the subsequent reagent (the borating agent) before they have time to decompose or engage in side reactions. rsc.orgresearchgate.net This "flash chemistry" approach enables reactions to be run at more practical, non-cryogenic temperatures. rsc.orgresearchgate.net For instance, lithiation reactions that would result in complete decomposition at room temperature in a batch reactor can be performed successfully in flow, as the unstable intermediate is intercepted and trapped within milliseconds. rsc.org This capability not only improves the safety and efficiency of the process but also expands the scope of accessible molecules. researchgate.net

Metal-Free and Photocatalytic Borylation

To reduce the cost and potential heavy metal contamination associated with traditional transition-metal-catalyzed borylation reactions, significant research has focused on developing metal-free alternatives. Photocatalysis, in particular, has emerged as a powerful tool for C-B bond formation under mild conditions. researchgate.net

These methods typically involve the photoinduced generation of an aryl radical from an aryl halide. In one approach, a photolytically generated excited state of the aryl halide undergoes homolytic cleavage of the C-X bond to form an aryl radical. This radical can then react with a suitable diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), which is often activated by a base or an additive.

Alternatively, an in-situ formed donor-acceptor complex can facilitate the reaction. researchgate.net This complex, generated from the interaction between an electron donor (like a base or an amine) and the diboron reagent or the aryl halide, can be excited by visible light. The excited complex becomes a powerful single-electron reductant capable of reducing the aryl halide to generate the key aryl radical intermediate, which then proceeds to react with the diboron species. researchgate.net These photochemical methods are attractive due to their mild reaction conditions (often room temperature), short reaction times, and exceptional tolerance for a wide range of functional groups, offering a green and versatile route to arylboronic esters and acids. researchgate.net

Aryl Halide TypeConditionsKey FeatureOutcomeRef
Aryl Iodides/BromidesUV light, aq. solutionMetal-free, rapidHigh yields, broad scope
Aryl HalidesVisible light, catalystIn-situ donor-acceptor complexModerate to excellent yields researchgate.net
Aryl HalidesVisible light, 1-methylbenzimidazoleAqueous phaseGood functional group tolerance researchgate.net

This table summarizes key features of various metal-free and photocatalytic borylation methods.

Decarboxylative Borylation Pathways

Decarboxylative borylation presents an attractive strategy for synthesizing arylboronic esters from readily available aromatic carboxylic acids. princeton.edu This method circumvents the need for pre-functionalized arene precursors, thereby improving atom economy. princeton.edu Traditional thermal decarboxylation often requires harsh conditions, but recent advancements have enabled these transformations under milder, photoredox-catalyzed conditions. princeton.edunih.gov

One notable approach involves a copper-catalyzed strategy that utilizes photoinduced ligand-to-metal charge transfer (LMCT) to convert (hetero)aryl acids into aryl radicals at ambient temperature. princeton.edu This process does not require prefunctionalization of the carboxylic acid and is applicable to a wide range of aryl, heteroaryl, and pharmaceutical substrates. princeton.edu Another pathway involves the conversion of carboxylic acids into redox-active esters, such as N-hydroxyphthalimide (NHP) esters, which can then undergo nickel-catalyzed decarboxylative borylation. nih.gov This method demonstrates excellent functional group compatibility and can be applied to complex molecules. nih.gov

The general mechanism involves the generation of an aryl radical via decarboxylation of the carboxylic acid or its derivative. This radical species is then trapped by a diboron reagent to form the arylboronic ester. princeton.edunih.gov These methods offer a significant advantage by transforming a common and abundant functional group into a versatile boronic ester. princeton.edunih.gov

Table 2: Scope of Copper-Catalyzed Decarboxylative Borylation princeton.edu

Aromatic Carboxylic AcidDiboron ReagentCatalyst SystemProductYield (%)
Benzoic acidB₂pin₂Cu(OAc)₂, Ligand, Blue LEDPhenylboronic acid pinacol ester85
4-Methoxybenzoic acidB₂pin₂Cu(OAc)₂, Ligand, Blue LED(4-Methoxyphenyl)boronic acid pinacol ester92
Nicotinic acidB₂pin₂Cu(OAc)₂, Ligand, Blue LEDPyridin-3-ylboronic acid pinacol ester78
IbuprofenB₂pin₂Cu(OAc)₂, Ligand, Blue LED(4-isobutylphenyl)boronic acid pinacol ester derivative65

Conditions typically involve a copper salt, a ligand, a diboron reagent, and a light source.

Lewis Base-Activated Diboron Reagents

The activation of diboron reagents with Lewis bases provides a metal-free approach for the borylation of various substrates. nih.gov Diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), are generally considered Lewis acids. nih.gov However, their interaction with a Lewis base, such as an N-heterocyclic carbene (NHC), phosphine, or an alkoxide, can generate a nucleophilic boryl species. nih.govresearchgate.net

The mechanism involves the formation of a Lewis acid-base adduct between the diboron reagent and the Lewis base. nih.goviciq.org This adduct formation results in one of the boron atoms becoming sp³-hybridized and electron-rich, while the other remains sp²-hybridized. The formally intact sp² boryl moiety then acts as a nucleophile. nih.gov For instance, when an alkoxide like methoxide (B1231860) (MeO⁻) coordinates to a diboron reagent, the resulting adduct possesses a strongly nucleophilic sp² boron atom that can attack electron-deficient substrates. iciq.org

This activation strategy has been successfully applied in the β-boration of α,β-unsaturated compounds. nih.gov The nucleophilic boryl species adds to the β-position of the unsaturated system, and subsequent protonation yields the β-borated product. iciq.org This method offers a transition-metal-free alternative for creating carbon-boron bonds with high selectivity. nih.gov

Table 3: Lewis Bases Used for Diboron Activation nih.gov

Lewis BaseDiboron ReagentSubstrate Type
N-Heterocyclic Carbenes (NHCs)B₂pin₂α,β-unsaturated ketones
Phosphines (e.g., PPh₃)B₂pin₂α,β-unsaturated esters
Alkoxides (e.g., NaOMe)B₂pin₂α,β-unsaturated nitriles
Verkade's baseB₂pin₂α,β-unsaturated amides

Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxymethyl Phenyl Boronic Acid in Carbon Carbon and Carbon Heteroatom Bond Formation

Cross-Coupling Reactions

(3-Bromo-5-(methoxymethyl)phenyl)boronic acid is a versatile bifunctional reagent utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its structure incorporates both a boronic acid moiety and an aryl bromide. This dual functionality allows it to participate in reactions in two primary ways: the boronic acid group can act as the organometallic nucleophile, or the carbon-bromine bond can serve as the electrophilic site for oxidative addition to a low-valent metal catalyst.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. The reaction couples an organoboron species with an organohalide using a palladium catalyst and a base. This compound contains both requisite functionalities within the same molecule, making it a valuable building block for the synthesis of complex aromatic structures, such as poly-aryls and functionalized biaryls.

The reactivity of organohalides in oxidative addition typically follows the order of bond strength: C-I > C-OTf > C-Br > C-Cl. Aryl bromides offer a good balance of reactivity and stability. They are generally more reactive than the more robust but less reactive aryl chlorides, yet more stable and less costly than the highly reactive aryl iodides. This makes the bromo-substituted compound a practical and efficient electrophilic partner in cross-coupling reactions. The presence of the bromine atom allows the molecule to couple with other organoboron reagents, effectively utilizing the C-Br bond as the reaction site while the boronic acid moiety of a different molecule participates in transmetalation.

Transmetalation is the crucial step in the Suzuki-Miyaura cycle where the organic group is transferred from the boron atom to the palladium(II) center. The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being widely considered, both of which are facilitated by the presence of a base.

The Boronate Pathway: In this mechanism, the base (e.g., hydroxide (B78521) or carbonate) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (R-B(OH)₃⁻). This activated boronate then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium center.

The Oxo-Palladium (or Hydroxide) Pathway: An alternative mechanism proposes that the base first reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide complex. This hydroxo complex then undergoes a reaction with the neutral boronic acid. Kinetic studies have suggested that this pathway, involving the reaction between an arylpalladium hydroxo complex and a boronic acid, is significantly faster than the reaction between an arylpalladium halide and a trihydroxyborate. This evidence indicates that the oxo-palladium pathway is likely the dominant mechanism in Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases.

Recent studies have identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages, providing further insight into the process. These studies have shown that both tetracoordinate boronate and tricoordinate boronic acid complexes can undergo transmetalation, with the dominant pathway depending on factors like ligand concentration.

Table 1: Comparison of Proposed Transmetalation Mechanisms

Feature Boronate Pathway Oxo-Palladium (Hydroxide) Pathway
Activated Species Tetracoordinate boronate [R-B(OH)₃⁻] Arylpalladium(II) hydroxide complex [Ar-Pd-OH]
Role of Base Activates the boronic acid Activates the palladium complex
Reaction [Ar-Pd-X] + [R-B(OH)₃⁻] → [Ar-Pd-R] [Ar-Pd-OH] + [R-B(OH)₂] → [Ar-Pd-R]

| Supporting Evidence | Accounts for base acceleration; boronate is more nucleophilic. | Kinetic studies show this pathway is orders of magnitude faster under typical catalytic conditions. |

The Suzuki-Miyaura catalytic cycle is framed by the oxidative addition and reductive elimination steps.

Oxidative Addition: The cycle commences with the oxidative addition of the C-Br bond of an aryl bromide to a coordinatively unsaturated palladium(0) species (e.g., PdL₂). This reaction involves the cleavage of the C-Br bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide complex. The initial product is a cis-complex, which often rapidly isomerizes to the more stable trans-isomer.

Reductive Elimination: Following transmetalation, the final step is reductive elimination. In this step, the two organic groups (the one from the organohalide and the one from the organoboron reagent) which are bound to the Pd(II) center are coupled, forming the new C-C bond of the biaryl product. This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium complex.

The methoxymethyl group (-CH₂OCH₃) is positioned meta to both the bromo and boronic acid substituents. In this position, its influence on the reactivity of the molecule is primarily electronic. The group is generally considered to be weakly electron-withdrawing via induction due to the oxygen atom's electronegativity, and it lacks a significant resonance effect from the meta position.

This subtle electronic modification can influence the rates of the key steps in the Suzuki-Miyaura cycle. A slight electron-withdrawing character can make the aryl ring more electron-deficient, which can facilitate the oxidative addition step by making the C-Br bond more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, its effect on the transmetalation and reductive elimination steps is likely to be minimal, especially when compared to the more pronounced effects of substituents at the ortho or para positions. Due to its meta position, the steric hindrance caused by the methoxymethyl group is negligible and is not expected to significantly impact the approach of the catalyst or the coupling partners.

While the Suzuki-Miyaura reaction is a cross-coupling of an organohalide and an organoboron compound, arylboronic acids can also participate in other palladium-catalyzed transformations. One such reaction is the conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds. Although rhodium catalysts are more commonly associated with this transformation, palladium systems have also been developed.

In a palladium-catalyzed conjugate addition, the aryl group from the boronic acid is added to the β-position of an enone or enoate. The mechanism differs from the Suzuki cycle and is thought to proceed via an arylpalladium(II) intermediate. This intermediate can coordinate to the double bond of the activated alkene. Subsequent migratory insertion of the alkene into the palladium-aryl bond, followed by protonolysis or another termination step, yields the 1,4-addition product and regenerates a palladium species to continue the cycle. The specific pathway and the efficiency of such reactions are highly dependent on the choice of ligands, the palladium precursor, and the reaction conditions.

Table 2: Summary of Compounds Mentioned

Compound Name Role/Type
This compound Primary subject, bifunctional reagent
Palladium(0) complex (e.g., PdL₂) Active catalyst
Aryl bromide Electrophilic coupling partner
Organoboron reagent Nucleophilic coupling partner
α,β-Unsaturated carbonyl compound Substrate for conjugate addition
Biaryl Product of Suzuki-Miyaura coupling
Tetracoordinate boronate Activated intermediate in transmetalation
Arylpalladium(II) halide complex Intermediate after oxidative addition

Copper-Catalyzed Oxidative Coupling (Chan-Lam Type)

The Chan-Lam coupling is a versatile and widely utilized method for the formation of carbon-heteroatom bonds, involving the cross-coupling of an arylboronic acid with an amine or an alcohol. nih.govorganic-chemistry.org This reaction is catalyzed by copper complexes and can often be conducted under mild conditions, including at room temperature and open to the air. organic-chemistry.orgorganic-chemistry.org

Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-N)

The copper-catalyzed coupling of arylboronic acids with compounds containing N-H or O-H bonds is a powerful tool in organic synthesis for the formation of aryl amines and aryl ethers, respectively. nih.govorganic-chemistry.org This reaction, often referred to as the Chan-Lam-Evans coupling, provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov A key advantage of the Chan-Lam coupling is its tolerance to a wide range of functional groups and its operation under aerobic conditions. organic-chemistry.org

The scope of nucleophiles for this reaction is broad and includes phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The reaction is typically promoted by a copper(II) salt, such as copper(II) acetate (B1210297), and may be conducted in the presence of a base. organic-chemistry.org

Table 1: General Conditions for Chan-Lam Coupling of Arylboronic Acids

ParameterTypical Conditions
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂
Arylating Agent Arylboronic Acid
Nucleophile Amines, Alcohols, Phenols, Amides
Base Pyridine, Triethylamine, K₂CO₃
Solvent Dichloromethane, Toluene, THF
Temperature Room Temperature to 100 °C
Atmosphere Air (O₂)

This table represents generalized conditions and specific optimizations are often required for different substrates.

Mechanistic Pathways (e.g., Organometallic Oxidase Mechanism)

The precise mechanism of the Chan-Lam coupling has been the subject of extensive investigation and can be complex due to the various species in solution. acs.orgorganic-chemistry.org A generally accepted pathway involves the following key steps nih.gov:

Ligand Exchange: The N-H or O-H containing substrate coordinates to the copper(II) center.

Transmetalation: The aryl group from the boronic acid is transferred to the copper(II) complex.

Oxidation/Reductive Elimination: A proposed pathway involves the formation of a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species. organic-chemistry.org

Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to Cu(II) by an oxidant, often molecular oxygen from the air, to complete the catalytic cycle. nih.gov

Recent spectroscopic and computational studies have provided a more detailed understanding of the catalytic cycle, including the identification of key intermediates and potential off-cycle species that can inhibit the reaction. acs.orgorganic-chemistry.org These studies have been instrumental in developing more general and efficient catalytic systems for the Chan-Lam amination. organic-chemistry.org

Oxidative Functionalization Reactions

Arylboronic acids can undergo various oxidative functionalization reactions, where the carbon-boron bond is converted into a carbon-oxygen bond.

Hydroxylation of the Boronic Acid Moiety

The conversion of arylboronic acids to phenols is a synthetically useful transformation. This can be achieved through several methods, including those that are metal-free or employ electrochemical techniques.

Metal-Free Hydroxylation Protocols

Metal-free methods for the hydroxylation of arylboronic acids are advantageous as they avoid potential metal contamination in the final products. nih.gov A variety of reagents and conditions have been developed to achieve this transformation.

One common approach involves the use of an oxidant in a suitable solvent. For example, aqueous tert-butyl hydroperoxide (TBHP) in water has been shown to effectively hydroxylate arylboronic acids. researchgate.net Other protocols utilize reagents like N-oxides, which can rapidly convert arylboronic acids to phenols at room temperature. organic-chemistry.org These methods often exhibit broad functional group tolerance, allowing for the hydroxylation of substrates with sensitive functionalities like halides, aldehydes, and nitriles. organic-chemistry.org

Table 2: Examples of Metal-Free Hydroxylation of Arylboronic Acids

Arylboronic AcidOxidantSolventTemperatureYield (%)
Phenylboronic acidaq. TBHPWater50 °C92
4-Methoxyphenylboronic acidN-OxideDCMRoom Temp>95
4-Chlorophenylboronic acidN-OxideDCMRoom Temp>95

Data generalized from literature sources for illustrative purposes. organic-chemistry.orgresearchgate.net

The proposed mechanism for N-oxide mediated hydroxylation involves the nucleophilic attack of the N-oxide on the boron atom, followed by rearrangement and subsequent hydrolysis to yield the phenol (B47542). organic-chemistry.org

Electrochemical Hydroxylation

Electrochemical methods provide a green and sustainable alternative for the hydroxylation of arylboronic acids. organic-chemistry.org These reactions are typically performed under metal-free conditions, using an electrode as the oxidant. The process often involves the generation of a reactive oxygen species, such as a superoxide (B77818) anion radical, which then reacts with the arylboronic acid. organic-chemistry.org

Electrochemical hydroxylation can be carried out in a divided or undivided cell with platinum or carbon electrodes. The reaction is conducted in the presence of an electrolyte and often under an oxygen atmosphere. This method has been successfully applied to a range of arylboronic acids and their derivatives, highlighting its potential for the synthesis of phenols and polyphenols. organic-chemistry.org

Amination Pathways

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For arylboronic acids like this compound, both metal-free and electrochemical methods have emerged as viable pathways.

The direct conversion of arylboronic acids to primary anilines without the use of transition metals is a significant advancement in synthetic chemistry, avoiding potential metal contamination in the final products. beilstein-journals.orgnih.gov This transformation can be achieved using electrophilic aminating agents. A notable method involves the use of O-(2,4-dinitrophenyl)hydroxylamine, which reacts with arylboronic acids to furnish the corresponding primary arylamines. beilstein-journals.org

The proposed mechanism for this reaction involves the initial formation of an ate complex between the arylboronic acid and the aminating agent. This is followed by a 1,2-aryl migration from the boron to the nitrogen atom, with subsequent cleavage of the N-O bond to release the arylamine. The reaction is often carried out under neutral or basic conditions and is compatible with a range of functional groups. For substrates with halogen substituents, the amination occurs chemoselectively at the carbon-boron bond. beilstein-journals.org While specific studies on this compound are not prevalent, the electronic properties of the substituents (a deactivating bromine and a weakly activating methoxymethyl group) suggest that it would be a suitable substrate for this transformation, likely requiring mild heating to proceed at an optimal rate.

Key Features of Metal-Free Primary Amination:

Feature Description
Reagent Typically an electrophilic aminating agent like O-(2,4-dinitrophenyl)hydroxylamine.
Conditions Generally mild, often requiring heating but no transition metal catalyst.
Mechanism Involves an ate complex formation followed by a 1,2-aryl migration.

| Selectivity | High chemoselectivity for the C-B bond over C-halogen bonds. |

Electrochemical methods offer a green and efficient alternative for the amination of arylboronic acids. These reactions can often be performed under mild conditions without the need for harsh reagents. In a typical setup, an undivided cell with copper electrodes can be used to synthesize anilines from arylboronic acids in aqueous ammonia (B1221849). The selectivity between hydroxylation and amination can be controlled by adjusting the concentration of ammonia and the anode potential.

The mechanism is thought to involve the anodic oxidation of copper to generate Cu(II) species. These species then participate in a catalytic cycle that facilitates the C-N bond formation. Oxygen is often essential for the reaction, suggesting its role in the redox cycle of the copper species. This electrochemical approach has been shown to be tolerant of various functional groups, including halogens. For this compound, this method would likely provide a direct route to the corresponding aniline, with the bromine atom remaining intact for further synthetic manipulations.

Conditions for Electrochemical Amination of Arylboronic Acids:

Parameter Condition
Electrodes Typically Copper (anode and cathode)
Electrolyte Aqueous ammonia
Solvent Often aqueous systems, minimizing organic solvent use

| Control | Selectivity controlled by ammonia concentration and potential |

Halodeboronation Reactions (e.g., Chlorodeboronation)

Halodeboronation is a process where the boronic acid group is replaced by a halogen. This reaction is particularly useful for introducing halogens into specific positions on an aromatic ring that might be difficult to achieve through direct electrophilic aromatic substitution.

The chlorodeboronation of arylboronic acids can be accomplished using various chlorinating agents. While copper-catalyzed methods exist, base-catalyzed approaches have also been developed, offering a transition-metal-free alternative. Mechanistic studies suggest that these reactions can proceed via a boronate-driven ipso-substitution pathway. A Lewis base can activate the boronic acid, making the aryl group more susceptible to electrophilic attack by the halogen source. This method is valuable for preparing aryl chlorides, which are important intermediates in organic synthesis. For this compound, chlorodeboronation would yield 1-bromo-3-chloro-5-(methoxymethyl)benzene, a versatile building block for further cross-coupling reactions.

Radical Reactions Involving Arylboronic Acids

In addition to their well-known role in two-electron cross-coupling reactions, arylboronic acids can also serve as precursors to aryl radicals under oxidative conditions.

Aryl radicals can be generated from arylboronic acids through single-electron oxidation. This can be achieved using various oxidants. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This radical pathway provides a complementary approach to traditional transition-metal-catalyzed cross-coupling reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov In the context of arylboronic acids, a dual catalytic system comprising a photoredox catalyst and a Lewis base can be employed to generate aryl radicals. The Lewis base is believed to form a redox-active complex with the boronic acid, which can then be oxidized by the excited-state photocatalyst to generate the aryl radical. This radical can then engage in various transformations, such as addition to electron-deficient olefins.

Electrocatalysis provides another avenue for the transformation of C-B bonds. By applying an electric current, it is possible to induce the oxidation of arylboronic acids, leading to the formation of aryl radicals. This approach avoids the need for chemical oxidants and allows for precise control over the reaction conditions.

Comparison of Radical Generation Methods from Arylboronic Acids:

Method Key Features
Chemical Oxidation Utilizes stoichiometric or catalytic chemical oxidants.
Photoredox Catalysis Employs a photocatalyst and light to generate radicals under mild conditions. nih.gov

| Electrocatalysis | Uses an electric current to drive the oxidation, offering high control and avoiding chemical oxidants. |

Advanced Synthetic Applications of 3 Bromo 5 Methoxymethyl Phenyl Boronic Acid As a Molecular Building Block

Construction of Polyfunctionalized Aromatic Systems

No specific literature was identified that details the use of (3-Bromo-5-(methoxymethyl)phenyl)boronic acid in the synthesis of complex biaryl and heterobiaryl structures . While it is a plausible reagent for Suzuki-Miyaura coupling reactions, specific examples, reaction conditions, and yields for its use in creating such structures are not reported. Similarly, there is a lack of information regarding its application in the regioselective installation of multiple functional groups , where the interplay between the bromo, methoxymethyl, and boronic acid functionalities would be of key interest.

Role in the Synthesis of Complex Organic Molecules

The search yielded no results on the use of this compound as a foundational scaffold for diversity-oriented synthesis . This approach leverages key molecular frameworks to generate large libraries of structurally diverse compounds, but the application of this specific boronic acid in such a capacity has not been described. Furthermore, no studies were found that focus on the strategic incorporation of its bromine and methoxymethyl functionalities into larger, more complex molecules, which would highlight its utility as a specialized building block.

Catalytic Applications of Boronic Acid Derivatives

There is no available information on the catalytic applications of derivatives of this compound. The transformation of the boronic acid moiety into other functional groups that could impart catalytic activity, or the use of the entire molecule as a ligand for a catalytic metal center, has not been reported in the surveyed literature.

Due to the absence of specific data, including detailed research findings and data tables, for this compound, it is not possible to generate the requested in-depth scientific article. The available information is too general and does not meet the criteria for a thorough and focused discussion on this specific compound.

Organocatalysis with Boronic Acid Derivatives

Participation in Metal-Free Catalytic Cycles

Detailed involvement of this compound in metal-free catalytic cycles has not been extensively reported in peer-reviewed literature. The broader field of metal-free catalysis often utilizes boronic acids for transformations such as carbon-carbon and carbon-heteroatom bond formation, where they can be activated under specific conditions to participate in catalytic cycles without the need for transition metals. However, dedicated studies and reaction protocols specifically employing this compound for such purposes are yet to be established.

Applications in Materials Chemistry Research

The utility of this compound in materials chemistry is an emerging area of investigation. Boronic acid derivatives are valued for their potential to be incorporated into functional materials due to their unique electronic properties and ability to undergo cross-coupling reactions.

Precursors for Polymer Synthesis

While specific polymers derived from this compound are not widely documented, its structure suggests potential as a monomer precursor. The presence of both a bromo group and a boronic acid moiety allows for its participation in various polymerization reactions, such as Suzuki-Miyaura polycondensation. This could lead to the formation of conjugated polymers with tailored properties, where the methoxymethyl substituent could influence solubility and morphological characteristics of the resulting polymer.

Components in Optoelectronic Materials

The incorporation of boron into organic molecules is a well-established strategy for developing materials with interesting optoelectronic properties. The electron-deficient nature of the boron atom can influence the electronic structure of conjugated systems, making them suitable for applications in devices like organic light-emitting diodes (OLEDs). Although specific optoelectronic materials based on this compound have not been detailed in the literature, its structure presents a framework that could be functionalized to create novel materials. The bromo and boronic acid groups serve as handles for further chemical modifications and incorporation into larger π-conjugated systems.

Analytical and Characterization Methodologies in Advanced Boronic Acid Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Probing

Spectroscopic methods are indispensable tools for probing the intricate details of chemical reactions involving (3-Bromo-5-(methoxymethyl)phenyl)boronic acid. They allow for the real-time observation of reaction progression and the identification of transient intermediates, which are crucial for understanding reaction mechanisms.

In-situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics and mechanism of reactions in real-time. azom.com For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, ¹H and ¹¹B NMR are particularly informative. By tracking the disappearance of starting material signals and the appearance of product signals over time, reaction rates can be determined. Furthermore, the detection of new, transient signals can provide evidence for the formation of reaction intermediates, such as boronate complexes.

For instance, in a typical Suzuki-Miyaura coupling reaction, the ¹H NMR spectrum would be monitored for changes in the aromatic signals of this compound and its coupling partner, as well as the signals corresponding to the methoxymethyl group. The ¹¹B NMR spectrum is also highly valuable as the chemical shift of the boron atom is sensitive to its coordination environment, allowing for the observation of the transformation from the boronic acid to boronate intermediates. nih.gov

Table 1: Representative ¹H NMR and ¹¹B NMR Data for Arylboronic Acids and Intermediates

Compound/IntermediateKey ¹H NMR Signals (ppm, representative)¹¹B NMR Signal (ppm, representative)
(3-Bromo-5-methoxyphenyl)boronic acid (analogue)7.0-7.5 (aromatic protons), 3.8 (methoxy protons)28-30
Boronate IntermediateShift in aromatic and substituent proton signals5-15
Biaryl ProductNew set of aromatic proton signals-

Note: The data presented is based on general knowledge of similar compounds and is for illustrative purposes.

Advanced Mass Spectrometry for Mechanistic Studies (e.g., DESI-MS)

Advanced mass spectrometry (MS) techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), offer a means to study reaction mechanisms by detecting and identifying intermediates directly from the reaction mixture with minimal sample preparation. This technique can be applied to reactions involving this compound to gain insights into the catalytic cycle of cross-coupling reactions. By spraying a charged solvent onto the surface where the reaction is taking place, ions of the reactants, products, and any intermediates can be generated and subsequently analyzed by the mass spectrometer. This allows for the sensitive detection of transient species that may not be observable by other techniques.

Chromatographic and Other Separative Methods for Reaction Analysis

Chromatographic techniques are essential for the analysis of reaction mixtures, providing crucial information on product formation, purity, and the presence of any side products.

Ultra-High Performance Liquid Chromatography (UPLC) for Product Analysis and Purity Assessment

Ultra-High Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is widely used for the analysis of boronic acids and their reaction products. rsc.org A UPLC method coupled with a suitable detector, such as a UV or mass spectrometer detector, can be developed for the quantitative analysis of reactions involving this compound. This allows for the accurate determination of the conversion of the starting material and the yield of the desired product. Furthermore, UPLC is instrumental in assessing the purity of the final product by separating it from any unreacted starting materials, byproducts, or impurities. scirp.org

A typical UPLC method for the analysis of a reaction mixture containing this compound would involve a reversed-phase column and a gradient elution with a mixture of an aqueous mobile phase (e.g., water with a small amount of acid or buffer) and an organic solvent (e.g., acetonitrile or methanol). rsc.org

Table 2: Illustrative UPLC Method Parameters for Arylboronic Acid Analysis

ParameterCondition
ColumnC18 reversed-phase, sub-2 µm particle size
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientLinear gradient from 10% to 90% B over 5 minutes
Flow Rate0.5 mL/min
DetectionUV at 254 nm and/or Mass Spectrometry (ESI+)

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

On-tissue Derivatization and Imaging Mass Spectrometry for Reaction Monitoring

While not a conventional method for monitoring synthetic reactions, on-tissue derivatization followed by imaging mass spectrometry is a cutting-edge technique that could conceptually be adapted for monitoring reactions on surfaces. Boronic acids are known to react with diols. In a biological context, this reactivity is harnessed to derivatize and image the distribution of specific molecules within tissue samples.

Theoretically, a reaction involving this compound on a functionalized surface could be monitored by applying a diol-containing probe, which would selectively react with the unconsumed boronic acid. Subsequent imaging mass spectrometry could then map the spatial distribution of the boronic acid, providing a visual representation of the reaction's progress across the surface. This approach, while still novel, highlights the potential for adapting advanced analytical techniques to gain deeper insights into the reactivity of specific boronic acids.

Future Research Directions and Challenges in the Chemistry of 3 Bromo 5 Methoxymethyl Phenyl Boronic Acid

Development of Highly Sustainable Synthetic Routes

The conventional synthesis of arylboronic acids often involves organolithium or Grignard reagents, which can exhibit poor functional group tolerance and generate significant waste. Future research will prioritize the development of greener, more sustainable methods for the synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acid.

Key research objectives in this area include:

Catalytic Borylation of C-H Bonds: Iridium-catalyzed C-H borylation of arenes represents a powerful, atom-economical approach that avoids the need for pre-functionalized starting materials like aryl halides. Applying this to a suitable precursor of this compound could significantly streamline its synthesis.

Photoinduced and Metal-Free Borylation: Emerging methods using photoinduction without the need for a metal catalyst offer a promising green alternative for the synthesis of arylboronic acids from haloarenes.

Alternative Borylating Agents: Research into more stable and less hazardous borylating agents than those traditionally used could reduce the environmental impact and improve the safety profile of the synthesis.

Table 1: Comparison of Synthetic Routes for Arylboronic Acids
MethodAdvantagesChallenges for this compoundReference
Traditional (Organolithium/Grignard)Well-established, high yieldsRequires cryogenic temperatures, poor functional group tolerance
Ir-Catalyzed C-H BorylationHigh atom economy, avoids aryl halidesDirecting group control for regioselectivity
Palladium-Catalyzed BorylationGood functional group tolerance, uses aryl chloridesCatalyst cost and stability
Photoinduced Metal-Free BorylationAvoids transition metals, mild conditionsSubstrate scope and quantum yields

Expanding the Scope of Site-Selective Functionalization

A significant challenge and opportunity lie in the controlled, site-selective functionalization of the three distinct reactive sites of this compound: the C-B bond, the C-Br bond, and the aromatic C-H bonds. Developing orthogonal reaction conditions that allow for the modification of one site without affecting the others is a key goal.

Future research will likely focus on:

Orthogonal Cross-Coupling: Designing catalytic systems that selectively activate either the C-Br bond (e.g., in Suzuki or Buchwald-Hartwig reactions) or the C-B bond, allowing for sequential, one-pot coupling sequences.

Late-Stage C-H Functionalization: Leveraging the existing substituents to direct the functionalization of the remaining C-H bonds on the aromatic ring. This would enable the rapid generation of diverse analogues from a common intermediate.

Modification of the Methoxymethyl Group: Exploring selective transformations of the methoxymethyl ether, such as demethylation followed by functionalization of the resulting benzylic alcohol, would add another dimension of structural diversity.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of complex molecules for drug discovery and materials science necessitates the integration of versatile building blocks into automated synthesis platforms. Future work will involve adapting this compound for use in such systems.

Challenges and research directions include:

Development of Stable Boronate Esters: Boronic acids can be unstable under certain conditions, undergoing dehydration to form boroxines or protodeboronation. Converting this compound to a more stable and soluble derivative, such as a pinacol (B44631) or MIDA boronate ester, is crucial for its use in automated synthesis, where robust and predictable reactivity is paramount.

Miniaturization and Automation: Adapting reactions involving this building block to nanoscale synthesis in multi-well plates (e.g., 1536-well format) using technologies like acoustic dispensing.

High-Throughput Screening: Utilizing the phenylboronic acid moiety as an affinity ligand on hydrogel chips for the high-throughput analysis and screening of glycated proteins or other biomolecules.

Exploration of Novel Catalytic Transformations

Beyond its role in Suzuki-Miyaura coupling, the boronic acid and bromo functionalities can participate in a range of other catalytic transformations. A key area for future research is the discovery and optimization of these novel reactions.

Potential avenues of exploration include:

Chan-Lam Coupling: Utilizing the boronic acid group for C-N and C-O bond formation to synthesize substituted anilines and phenols.

Conversion to Phenols: Developing efficient, copper-catalyzed methods for the ipso-hydroxylation of the boronic acid moiety to yield 3-bromo-5-(methoxymethyl)phenol, a potentially valuable intermediate.

Trifluoromethylation: Using the bromo-substituent as a handle for novel palladium-catalyzed trifluoromethylation reactions, which is a critical transformation in medicinal chemistry.

Decarboxylative Coupling: Investigating the potential for the boronic acid group to participate in radical-based transformations or photoredox catalysis.

Table 2: Potential Novel Transformations
Reactive SiteTransformationPotential Product ClassReference
C-B(OH)₂Ipso-hydroxylationPhenols
C-B(OH)₂Chan-Lam CouplingAryl Ethers, Aryl Amines
C-BrTrifluoromethylationTrifluoromethylarenes
C-BrBuchwald-Hartwig AminationAryl Amines

Computational Design of New Reactivity Modes

Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and catalysts.

Future research efforts in this domain will likely involve:

Reactivity and pKa Prediction: Accurately calculating the pKa of the boronic acid is crucial for its application in sensing and for optimizing reaction conditions. Computational models can help understand how the electronic effects of the bromo and methoxymethyl substituents modulate the acidity and reactivity of the boronic acid group.

Mechanism Elucidation: Using density functional theory (DFT) and other methods to model the transition states and reaction pathways for known and hypothetical transformations. This can provide insights into catalyst behavior and sources of selectivity.

Understanding Decomposition Pathways: Modeling processes like protodeboronation to predict the stability of the compound under various conditions (e.g., pH, solvent, temperature) and to design more robust boronate ester protecting groups.

Rational Catalyst Design: Computationally screening libraries of ligands and catalysts to identify optimal systems for achieving high selectivity and efficiency in the functionalization of this specific substrate.

By addressing these challenges and exploring these research directions, the scientific community can unlock the full potential of this compound as a powerful tool for the construction of complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Bromo-5-(methoxymethyl)phenyl)boronic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed borylation of the corresponding aryl bromide. A standard protocol includes:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).

  • Base : Potassium carbonate or sodium hydroxide (2–3 equiv).

  • Solvent : Tetrahydrofuran (THF) or dioxane under inert atmosphere.

  • Temperature : 80–100°C for 12–24 hours.

  • Key Intermediate : 3-Bromo-5-(methoxymethyl)bromobenzene.
    Yields can be enhanced by optimizing ligand choice (e.g., SPhos for sterically hindered substrates) and using anhydrous solvents to minimize protodeboronation .

    Parameter Typical Conditions Impact on Yield
    Catalyst Loading1 mol% Pd(dppf)Cl₂Higher loading → faster reaction
    Solvent PolarityTHF (ε = 7.5)Low polarity reduces side reactions
    Reaction Time18 hoursProlonged time → risk of decomposition

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • NMR Spectroscopy : ¹H and ¹¹B NMR to confirm boronic acid presence (δ = 7–9 ppm for aromatic protons; δ = 30–35 ppm for ¹¹B).
  • Mass Spectrometry : ESI-MS in negative ion mode for [M−H]⁻ peak.
  • Elemental Analysis : Verify Br and B content (±0.3% tolerance).
    Contaminants like boroxines can be removed via recrystallization in ethyl acetate/hexane .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The bromine substituent enables further functionalization, while the methoxymethyl group enhances solubility in polar solvents. Example applications:

  • Biaryl Synthesis : Couple with aryl halides (e.g., 4-bromoanisole) to generate asymmetrical biaryls for drug intermediates.
  • Heterocycle Formation : React with 2-pyridylzinc reagents to access pharmacophores.
    Reaction optimization requires tuning of ligands (e.g., XPhos for electron-deficient partners) and stoichiometric control of the boronic acid (1.2–1.5 equiv) to minimize homocoupling .

Advanced Research Questions

Q. How do the electronic effects of the bromine and methoxymethyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine (σₚ = +0.23) : Electron-withdrawing nature activates the boronic acid toward transmetallation but may slow oxidative addition of aryl halides.
  • Methoxymethyl (σₚ = −0.27) : Electron-donating group increases electron density at the boron center, enhancing stability but potentially reducing electrophilicity.
    Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates. Adjust ligands (e.g., use RuPhos for electron-rich boronic acids) to balance these effects .

Q. What strategies mitigate protodeboronation of this compound under aqueous conditions?

  • Methodological Answer : Protodeboronation is pH-dependent and accelerated in protic solvents. Mitigation strategies include:

  • Buffered Conditions : Use pH 7–8 phosphate buffer to stabilize the boronate anion.
  • Additives : Add 10 mol% neopentyl glycol to form a boronate ester, reducing hydrolysis.
  • Low Temperature : Conduct reactions at 0–25°C.
    Kinetic studies (e.g., ¹¹B NMR monitoring) show that electron-donating groups like methoxymethyl reduce protodeboronation rates by 20–30% compared to unsubstituted analogs .

Q. How can the bioactivity of this compound be evaluated against enzyme targets, and what structural analogs show promise?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of serine proteases (e.g., thrombin) via fluorescence-based assays (IC₅₀ determination).
  • Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays.
  • Structural Analogs :
  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid : Shows IC₅₀ = 2.1 µM against tubulin polymerization .
  • (3-Formyl-5-methylphenyl)boronic acid : Binds glycoproteins with Kd = 10⁻⁶ M via boronate-diol interactions .
    SAR studies suggest that bromine enhances target affinity, while methoxymethyl improves membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.